molecular formula C29H32N4O3S2 B12160158 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12160158
M. Wt: 548.7 g/mol
InChI Key: HAQXJNCBYHDMRL-MOHJPFBDSA-N
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Description

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, benzyl halides, and thiazolidinone precursors. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Purification: Techniques like recrystallization, chromatography, or distillation.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure the compound’s purity and identity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Pharmaceutical research may explore this compound for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidin-4-ones: Compounds with similar core structures.

    Thiazolidinones: Compounds containing the thiazolidinone moiety.

    Piperidine Derivatives: Compounds with piperidine rings.

Uniqueness

The uniqueness of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C29H32N4O3S2

Molecular Weight

548.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H32N4O3S2/c1-20-9-10-25-30-26(31-14-11-22(12-15-31)17-21-7-4-3-5-8-21)23(27(34)33(25)19-20)18-24-28(35)32(29(37)38-24)13-6-16-36-2/h3-5,7-10,18-19,22H,6,11-17H2,1-2H3/b24-18-

InChI Key

HAQXJNCBYHDMRL-MOHJPFBDSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCC(CC4)CC5=CC=CC=C5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCC(CC4)CC5=CC=CC=C5)C=C1

Origin of Product

United States

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